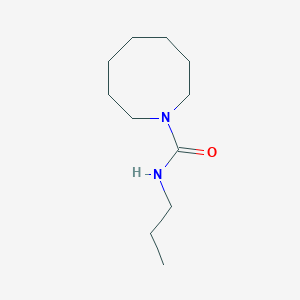
3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide, also known as Compound A, is a novel small molecule drug candidate that has shown promising results in scientific research studies. This compound belongs to the class of isoxazole carboxamides and is being investigated for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A involves its ability to modulate various cellular signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. By modulating these pathways, this compound A is able to induce apoptosis, inhibit cell proliferation, and reduce inflammation.
Biochemical and physiological effects:
This compound A has been found to have various biochemical and physiological effects in scientific research studies. These effects include the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, improvement of cognitive function, and reduction of amyloid-beta aggregation.
実験室実験の利点と制限
One of the main advantages of using 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A in lab experiments is its ability to selectively target specific cellular pathways, which makes it a valuable tool for studying various diseases. However, one of the limitations of using this compound A in lab experiments is its low solubility, which can make it difficult to work with.
将来の方向性
There are several future directions for the research and development of 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A. One potential direction is to investigate its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune diseases. Another potential direction is to develop more potent analogs of this compound A that have improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound A and its potential side effects.
合成法
The synthesis of 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with ethyl 2-bromobutyrate to form 4-fluoro-α-bromoacetophenone. This intermediate is then reacted with 1-phenylethylamine to form the key intermediate, which is then subjected to cyclization with hydroxylamine-O-sulfonic acid to yield this compound A.
科学的研究の応用
3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, this compound A has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound A has been found to improve cognitive function and reduce amyloid-beta aggregation. In inflammation research, this compound A has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(13-5-3-2-4-6-13)20-18(22)17-11-16(21-23-17)14-7-9-15(19)10-8-14/h2-10,12,17H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBOPSYQDDROIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B7460731.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)



![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)


![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)